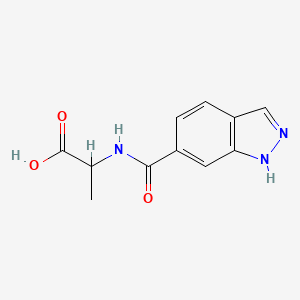

2-(1H-indazol-6-ylformamido)propanoic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“2-(1H-indazol-6-ylformamido)propanoic acid” is a chemical compound with the CAS number 1397007-35-0 . It has a molecular weight of 233.22 and a molecular formula of C11H11N3O3 .

Synthesis Analysis

The synthesis of indazole derivatives, such as “2-(1H-indazol-6-ylformamido)propanoic acid”, has been a subject of research in recent years . The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(1H-indazol-6-ylformamido)propanoic acid” include a molecular weight of 233.22 . Detailed information about its boiling point, melting point, and other physical and chemical properties are not available in the current data.Scientific Research Applications

Synthesis and Antimicrobial Activity : A study focused on the synthesis of new benzimidazole derivatives, exploring reactions that could potentially involve indazole-related compounds. The research highlights the antimicrobial potential of these compounds, indicating a promising avenue for the development of new antimicrobial agents (El-masry, Fahmy, & Abdelwahed, 2000).

Structural Characterization and Synthesis : Another significant application lies in the synthesis and structural characterization of indazoles substituted with ester-containing side chains. This study not only elaborates on the synthetic pathway but also on the molecular structure, providing a foundation for future chemical synthesis and pharmaceutical applications (Teixeira et al., 2006).

Material Science and Adsorption : Research into porous MOF materials utilizing azolate-carboxylate ligands for efficient separation of light hydrocarbons and CO2 highlights the relevance of indazole derivatives in material science. These materials demonstrate remarkable separation efficiency and selective adsorption abilities, underscoring the importance of indazole-related compounds in developing new adsorbent materials (Li et al., 2020).

Photocatalysis and Degradation Pathways : The photocatalytic degradation of alkanolamines in the presence of TiO2 particles, exploring the degradation pathways, is another area of interest. Although not directly related to 2-(1H-indazol-6-ylformamido)propanoic acid, this research indicates the potential for similar compounds to be studied in environmental applications, such as water treatment and pollution control (Lu et al., 2009).

Gas Adsorption Properties : The study of new metal-organic frameworks (MOFs) with tetrazole-functionalized aromatic carboxylic acids for gas adsorption properties, including N2, H2, O2, CO2, and CH4, underscores the versatility of indazole derivatives in creating materials with significant industrial applications, particularly in gas storage and separation (Zhang et al., 2010).

Safety and Hazards

Future Directions

properties

IUPAC Name |

2-(1H-indazole-6-carbonylamino)propanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N3O3/c1-6(11(16)17)13-10(15)7-2-3-8-5-12-14-9(8)4-7/h2-6H,1H3,(H,12,14)(H,13,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODGCEBJUGTUXKN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C1=CC2=C(C=C1)C=NN2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1H-indazol-6-ylformamido)propanoic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N,N-bis(4-methoxyphenyl)-4-[(E)-2-[2,4,5-tris[(E)-2-[4-(4-methoxy-N-(4-methoxyphenyl)anilino)phenyl]ethenyl]phenyl]ethenyl]aniline](/img/structure/B2941500.png)

![methyl 1-[(4-bromophenyl)sulfonyl]-1H-indole-2-carboxylate](/img/structure/B2941512.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-nitrobenzamide](/img/structure/B2941519.png)